2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide is a quaternary ammonium salt with the molecular formula C23H24BrO2P and a molecular weight of 443.32 g/mol. It is characterized by a triphenylphosphonium group attached to an ethyl chain that is further substituted with a 1,3-dioxolane ring. This compound typically appears as a solid, ranging in color from white to light yellow, and has a melting point between 144-146 °C .
This compound functions as a three-carbon homologating agent. This means it can be used to extend the carbon chain of a molecule by three carbons while introducing an unsaturation (double bond) between the alpha (α) and beta (β) or beta (β) and gamma (γ) positions. This property makes it valuable in the synthesis of various organic compounds, particularly α,β-unsaturated or β,γ-unsaturated derivatives.
One example of its use as a homologating agent is the olefination of methyl 5-oxopentanoate to yield methyl 7-(1,3-dioxan-2-yl)hept-(5Z)-enoate. This reaction is described in detail in a publication by Ma, S. et al. [].
This compound is primarily utilized as a three-carbon homologating agent in organic synthesis. It facilitates the formation of α,β- or β,γ-unsaturated compounds through various reactions such as nucleophilic substitution and elimination reactions. The presence of the dioxolane moiety enhances its reactivity in these transformations, allowing for diverse synthetic applications .
The synthesis of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide generally involves the reaction of triphenylphosphine with an appropriate alkyl halide or dioxolane derivative under conditions that promote quaternization. Common methods include:
These methods yield the desired phosphonium salt with good purity and yield .
The applications of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide are diverse:
Several compounds share structural features or functional properties with 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide | Similar dioxane ring | Slightly different reactivity due to ring structure |
Triphenylphosphonium bromide | No dioxolane/dioxane substituent | More commonly used in biological studies |
Benzyltriphenylphosphonium chloride | Benzyl group instead of ethylene | Different solubility and reactivity characteristics |
The uniqueness of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide lies in its specific combination of a dioxolane ring and triphenylphosphonium moiety, which provides distinct reactivity patterns not observed in simpler phosphonium salts .
Corrosive;Irritant;Health Hazard